molecular formula C32H29NO4 B11830666 (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one

(R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one

Cat. No.: B11830666
M. Wt: 491.6 g/mol
InChI Key: KHLPLGDDTVZJJU-PXJZQJOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a complex stereochemical architecture. Oxazolidinones are a class of heterocyclic compounds with a five-membered ring containing both oxygen and nitrogen, often employed as chiral auxiliaries in asymmetric synthesis or as bioactive scaffolds in pharmaceuticals. This compound features:

  • Two phenyl groups at positions 3 and 4 of the oxazolidinone ring.
  • A propanoyl side chain substituted with a 2-(benzyloxy)-5-methylphenyl group and an additional phenyl group, both in the (R)-configuration.
  • A benzyloxy moiety, which enhances lipophilicity and may influence metabolic stability.

Properties

Molecular Formula

C32H29NO4

Molecular Weight

491.6 g/mol

IUPAC Name

(4R)-3-[(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C32H29NO4/c1-23-17-18-30(36-21-24-11-5-2-6-12-24)28(19-23)27(25-13-7-3-8-14-25)20-31(34)33-29(22-37-32(33)35)26-15-9-4-10-16-26/h2-19,27,29H,20-22H2,1H3/t27-,29+/m1/s1

InChI Key

KHLPLGDDTVZJJU-PXJZQJOASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)N3[C@@H](COC3=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)N3C(COC3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the benzylation of a hydroxyl group using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling reactions: The final step involves coupling the benzyloxy-substituted intermediate with a phenylpropanoyl chloride derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis. Flow microreactors offer advantages such as improved heat and mass transfer, precise control over reaction conditions, and the ability to perform reactions continuously .

Chemical Reactions Analysis

Types of Reactions

®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxyl-substituted oxazolidinones.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

1.1. Inhibition of Monoamine Oxidase B (MAO B)

One of the significant applications of compounds similar to (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is their role as inhibitors of monoamine oxidase B. MAO B is an enzyme that breaks down neurotransmitters such as dopamine, and its inhibition can be beneficial in treating neurodegenerative diseases like Parkinson's disease.

  • Case Study : A study identified several derivatives with potent MAO B inhibitory activity, with IC50 values in the low nanomolar range (1.4-4.6 nM) and selectivity ratios exceeding 71,400 for MAO B over MAO A . This highlights the potential of structurally similar compounds in developing effective treatments for conditions associated with dopamine dysregulation.

1.2. Anticancer Properties

Research has also indicated that oxazolidinone derivatives can exhibit anticancer properties. The structural features of (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one may contribute to its ability to inhibit cancer cell proliferation.

  • Example : Certain oxazolidinone compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . This suggests that further exploration of (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one could yield promising results in cancer therapy.

2.1. Synthetic Routes

The synthesis of (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one involves several steps, typically including the formation of the oxazolidinone ring and subsequent functionalization.

StepReaction TypeKey Reagents
1Ring FormationIsocyanate, alcohol
2AcylationAcid chlorides
3BenzylationBenzyl bromide

This table summarizes a general approach to synthesizing the compound, emphasizing the importance of careful reagent selection to achieve high yields and purity.

2.2. Chemical Properties

The compound has a molecular formula of C29H37NO and a molecular weight of approximately 415.6 g/mol . Its structural complexity contributes to its biological activity, making it a subject of interest for further research.

Mechanism of Action

The mechanism of action of ®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the oxazolidinone ring can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Stereochemistry Molecular Formula Key Features/Applications References
(R)-3-((R)-3-(2-(Benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one 2-(Benzyloxy)-5-methylphenyl, propanoyl chain, 4-phenyl (R,R) Not explicitly provided* Likely chiral auxiliary or intermediate; benzyloxy group may enhance lipophilicity N/A
(R)-3-((R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one 4-Fluorophenyl, hydroxypentanoyl (R,R) C20H20FNO4 Pharmaceutical impurity (Ezetimibe-related); hydroxyl group increases polarity
(S)-3-((R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one 4-Fluorophenyl, hydroxypentanoyl (S,R) C20H20FNO4 Stereoisomer of the above; differing configuration may alter metabolic pathways
(4S,5R)-5-(3,5-bis(Trifluoromethyl)phenyl)-4-methyloxazolidin-2-one derivatives Trifluoromethylphenyl, dimethylcyclohexenyl (4S,5R) Varies Designed for CNS activity; trifluoromethyl groups enhance bioavailability and blood-brain barrier penetration

Key Findings:

Substituent Effects :

  • The benzyloxy group in the target compound distinguishes it from fluorophenyl- or trifluoromethyl-substituted analogs. This group may confer higher metabolic stability compared to hydroxylated derivatives (e.g., Ezetimibe impurities) but could reduce aqueous solubility .
  • Fluorine-containing analogs (e.g., 4-fluorophenyl derivatives) are prevalent in pharmaceuticals due to fluorine’s electronegativity and metabolic resistance. The target compound lacks fluorine but compensates with a benzyl ether, which may serve similar steric or electronic roles .

Stereochemical Considerations: The (R,R) configuration in the target compound mirrors that of bioactive oxazolidinones like Ezetimibe intermediates, where stereochemistry is critical for target binding . In contrast, the (4S,5R)-configured derivatives in prioritize CNS penetration, suggesting that stereochemical variations dramatically alter biological distribution .

Compared to simpler oxazolidinones (e.g., (S)-4-phenyloxazolidin-2-one in ), the target’s complexity may limit its use in large-scale synthesis but enhance enantioselectivity in specialized reactions .

Research Implications and Limitations

  • Structural versatility: Oxazolidinones tolerate diverse substituents, enabling tailored physicochemical properties.
  • Knowledge gaps: Absence of explicit data on the target compound’s synthesis, bioactivity, or stability necessitates further experimental validation.

Biological Activity

The compound (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is a member of the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H24N2O3\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_3

This structure features a phenyloxazolidinone core, which has been linked to various biological activities, including antibacterial and antihyperglycemic effects.

Oxazolidinones, including this compound, primarily function as inhibitors of protein synthesis. They bind to the 50S ribosomal subunit, interfering with the initiation complex formation and blocking the peptidyl transferase center. This mechanism is crucial for their antibacterial activity against Gram-positive bacteria and some strains of multi-drug resistant pathogens .

Antibacterial Activity

Research indicates that oxazolidinones exhibit potent antibacterial properties. For instance, compounds in this class have shown effectiveness against strains resistant to conventional antibiotics. The specific activity of (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one has not been extensively documented in isolation; however, related compounds have demonstrated significant inhibition of bacterial growth in vitro.

Antihyperglycemic Effects

In studies evaluating antihyperglycemic activity, certain oxazolidinone derivatives have shown promise in lowering blood glucose levels in animal models. For example, a related oxazolidine derivative reduced blood glucose levels significantly in streptozotocin-induced diabetic rats . The presence of specific substituents on the oxazolidine ring appears to enhance this effect.

Case Studies

Study ReferenceCompound TestedModelResult
Oxazolidinone derivativesSTZ-induced diabetic ratsSignificant reduction in blood glucose levels (54% - 71%)
5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-oneIn vitro bacterial strainsIC50 values in low nanomolar range for MAO B inhibition

Pharmacokinetics and Toxicology

Pharmacokinetic studies on oxazolidinones suggest that these compounds have favorable absorption and distribution profiles, although specific data on (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one remains limited. Toxicological assessments indicate that related compounds exhibit low toxicity at therapeutic doses, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving enantioselective allylation or halocyclization of intermediates. Key steps include:

  • Stereochemical control : Use of chiral auxiliaries (e.g., oxazolidinones) to enforce (R,R) configurations at stereocenters .
  • Coupling reactions : Benzyloxy and phenyl groups are introduced via Suzuki-Miyaura or Ullmann couplings under palladium catalysis.
  • Optimization : Reaction temperature (e.g., −78°C for stereoselective steps) and solvent polarity (e.g., THF for cyclization) significantly impact yield .
    • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. How is the stereochemical configuration of the compound confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis of diastereotopic protons and coupling constants (e.g., JJ-values for vicinal protons) distinguishes (R) vs. (S) configurations .
  • X-ray crystallography : Provides definitive proof of absolute stereochemistry via crystal structure resolution .
  • Circular dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) in chiral environments .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) to prevent oxidation. Store at −20°C in a dark, dry environment to avoid photodegradation .
  • Handling : Use electrostatic-safe containers to mitigate decomposition due to static charge .

Q. Which analytical techniques are most effective for purity assessment and structural characterization?

  • Methodological Answer :

  • HPLC-MS : Quantifies purity (>98%) and identifies trace by-products (e.g., diastereomers) .
  • FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Elemental analysis : Validates empirical formula (C, H, N content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Chiral ligands (e.g., BINOL-derived phosphoric acids) improve asymmetric induction in prochiral ketone reductions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing ee by 10–15% .
  • Temperature gradients : Slow warming from −78°C to RT minimizes racemization during cyclization .

Q. How can researchers resolve contradictions in spectroscopic data between studies (e.g., conflicting NMR assignments)?

  • Methodological Answer :

  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., oxazolidinone derivatives in ).
  • DFT calculations : Predict chemical shifts using density functional theory to validate experimental NMR assignments .
  • Isotopic labeling : 2H^{2}\text{H} or 13C^{13}\text{C}-labeled intermediates clarify ambiguous proton environments .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Molecular docking : Simulates binding to biological targets (e.g., enzymes) using software like AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with bioactivity using Hammett constants or logP values .
  • MD simulations : Assess conformational stability of the oxazolidinone ring in aqueous vs. lipid environments .

Q. What are the mechanisms behind the compound’s degradation under varying pH or thermal conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), or oxidative (H2_2O2_2) conditions, then monitor via LC-MS for hydrolyzed or oxidized products .
  • Kinetic analysis : Arrhenius plots determine activation energy (EaE_a) for thermal decomposition .
  • Stabilizers : Co-formulation with antioxidants (e.g., BHT) mitigates radical-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.